![molecular formula C12H14ClNO B1627214 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide CAS No. 908494-47-3](/img/structure/B1627214.png)
3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
Research efforts have been directed towards synthesizing novel compounds for various applications, including herbicidal activity and structural analysis through crystallography. For instance, compounds with chloro and propanamide groups have been synthesized and evaluated for their effectiveness in herbicidal activities. Crystallographic analysis is often employed to understand the molecular and structural characteristics of these compounds, which can be crucial for optimizing their functionality (Liu et al., 2007; Liu et al., 2008).
Biological and Pharmacological Activities
Several studies focus on the biological and pharmacological activities of compounds featuring chloro and propanamide functional groups. These activities range from antinociceptive effects, where compounds are evaluated for their ability to relieve pain without causing significant sedation or narcosis, to antimicrobial properties, assessing their effectiveness against bacteria and fungi. Additionally, some compounds are investigated for their neuroprotective properties, offering potential therapeutic applications for neurological conditions (Önkol et al., 2004; Baranovskyi et al., 2018).
Chemical and Physical Properties Analysis
Investigations into the chemical and physical properties of similar compounds have been conducted, providing insights into their stability, reactivity, and interaction with other molecules. These studies often employ a variety of analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry, and X-ray diffraction, to elucidate the compounds' structures and properties. Understanding these properties can be essential for the development of new materials or drugs (Goswami et al., 2000).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s broad range of chemical and biological properties .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially alter the normal functioning of these targets, leading to changes in the biochemical pathways within the cell .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-7-6-12(15)14-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMWYGURKXRWFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589325 | |
Record name | 3-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide | |
CAS RN |
908494-47-3 | |
Record name | 3-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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